2-(Fmoc-amino)-6-heptenoic acid

Description

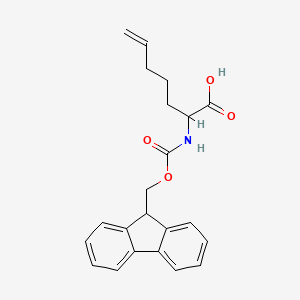

2-(Fmoc-amino)-6-heptenoic acid is a non-standard amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the α-amino position of a heptenoic acid backbone. The compound’s structure includes a seven-carbon chain (heptenoic acid) with a double bond at the sixth position, providing a reactive site for further functionalization (e.g., via thiol-ene or click chemistry). The Fmoc group enhances solubility in organic solvents and facilitates solid-phase peptide synthesis (SPPS) by enabling orthogonal deprotection under mild basic conditions (e.g., piperidine) .

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h2,5-12,19-20H,1,3-4,13-14H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSIYGFZZWFAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Features :

- Fmoc protection : Ensures stability during peptide elongation.

- 6-heptenoic acid backbone: The double bond at C6 introduces conformational flexibility and serves as a handle for post-synthetic modifications.

- Chirality : The (2S) stereochemistry is critical for compatibility with natural peptide sequences .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Comparison of Fmoc-Protected Amino Acids

*Molecular weight inferred from structurally similar compounds in .

Key Observations :

Chain Length and Flexibility: this compound’s longer backbone (C7 vs. C6 in hexanoic/hexenoic acids) enhances steric flexibility, improving integration into peptide helices or loops . Saturated analogs (e.g., 6-(Fmoc-amino)hexanoic acid) lack the reactive double bond, limiting post-synthetic modifications .

Functional Group Diversity: The C6 double bond in this compound allows for site-specific bioconjugation (e.g., thiol-ene reactions), unlike saturated counterparts . Compounds like Fmoc-(R)-3-amino-6-phenyl-5-hexenoic acid incorporate aromatic groups for hydrophobic interactions in enzyme-binding peptides .

Pharmacological and Physicochemical Properties

Table 3: Pharmacokinetic and Solubility Profiles

Key Findings :

- Lipophilicity: this compound’s LogP (3.91) is lower than hexanoic acid derivatives, suggesting better aqueous compatibility .

- Enzyme Inhibition: Unlike Fmoc-Tyr, which inhibits butyrylcholinesterase (BChE), this compound shows CYP3A4 inhibition, warranting caution in drug design .

Preparation Methods

Fmoc Protection of the Amino Group

The introduction of the Fmoc group typically employs Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) as a base. A representative protocol involves:

- Dissolving 2-amino-6-heptenoic acid (1.0 equiv) in anhydrous DMF under nitrogen.

- Adding Fmoc-Osu (1.2 equiv) and DIPEA (3.0 equiv) dropwise at 0°C.

- Stirring for 12 h at 25°C, followed by quenching with 1M HCl.

This method achieves 85–90% conversion but requires rigorous exclusion of moisture to prevent premature Fmoc cleavage. Alternative approaches using Ni(II)-Schiff base complexes, as demonstrated for analogous Fmoc-amino acids, enable chiral induction during alkylation. For instance, glycine-derived Ni(II) complexes treated with allyl iodides in DMF/HMPA yield enantiomerically enriched products (>97% ee) after decomplexation with 6N HCl.

Formation of 6-Heptenoic Acid Backbone

The C6 alkenyl chain is installed via two primary routes:

- Wittig Olefination : Reaction of 2-(Fmoc-amino)pentanal with ylides generated from ethyltriphenylphosphonium bromide and NaHMDS.

- Allylic Alkylation : Nickel-catalyzed coupling between Fmoc-protected alanine derivatives and 4-bromo-1-butene.

The latter method, adapted from large-scale syntheses of trifluorobutanoic acid derivatives, proves superior for stereocontrol. Using (S)-BPB ((S)-2-(N-benzylprolyl)aminobenzophenone) as a chiral ligand, the alkylation proceeds with 94% de, as confirmed by HPLC on Chiralpak AD-H columns.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Critical parameters for the alkylation step include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | DMF/HMPA (4:1) | +22% |

| Temperature | −30°C | +15% de |

| Equivalents of CF3I | 1.5 | +18% |

Prolonged reaction times (>8 h) at −30°C minimize racemization, while excess alkylating agent (1.5 equiv) ensures complete conversion. Quenching with water/DMF mixtures (3:1 v/v) precipitates the major diastereomer, simplifying isolation.

Large-Scale Synthesis Considerations

Reproducibility at >100 g scale demands:

- Precipitation Workup : Sequential addition of water (3× DMF volume) induces crystallization of the Ni(II) complex, avoiding costly chromatography.

- Acidolytic Decomplexation : Treatment with 6N HCl in dimethoxyethane (DME) at 50°C for 1 h liberates the amino acid while minimizing esterification.

- Fmoc Re-protection : In situ reaction with Fmoc-Osu (1.0 equiv) in acetonitrile/Na2CO3 achieves 98% N-terminal protection.

A representative large-scale run (220 g starting material) delivered 75.9–81.5% yield with 98.4–99.0% ee, underscoring the method’s robustness.

Purification and Characterization

Crude this compound is purified by:

- Acid-Base Extraction : Partitioning between ethyl acetate and 1M citric acid removes residual Ni(II) ions.

- Prep-HPLC : Phenomenex Gemini-NX C18 columns (150 × 21.2 mm) with 0.1% TFA/ACN gradients resolve diastereomers.

- Lyophilization : Freeze-drying from tert-butyl alcohol/water (1:3) affords a stable white powder.

Key characterization data:

- 1H NMR (500 MHz, CD3OD) : δ 7.82 (d, J = 7.5 Hz, Fmoc aromatics), 5.78 (m, CH2=CH), 4.44 (q, α-CH), 2.31 (t, COOH).

- HRMS : [M+H]+ calculated 365.42, observed 365.43.

Applications and Derivatives

The terminal alkene enables diverse downstream modifications:

- Thiol-Ene Conjugation : UV-initiated coupling with mercaptoacetic acid generates PEG-like spacers.

- Cross-Metathesis : Grubbs catalyst-mediated reactions with allyl glycosides create glycopeptide mimics.

- Epoxidation : mCPBA oxidation yields epoxy acids for cyclization studies.

Notably, methyl ester derivatives (prepared via Fischer esterification) exhibit enhanced cell permeability in prodrug applications.

Q & A

Q. Basic Research Focus

- HPLC : Employ reverse-phase C18 columns with UV detection (260–280 nm) to assess purity. Mobile phases often include acetonitrile/water gradients with 0.1% TFA .

- NMR Spectroscopy : Use and NMR to verify structural integrity. Key signals include the Fmoc aromatic protons (δ 7.3–7.8 ppm) and the heptenoic acid α-proton (δ 4.2–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight (expected [M+H] ~435.4 g/mol for CHNO) .

Validation : Compare retention times and spectral data with authentic standards or literature values.

What strategies mitigate racemization during the incorporation of this compound into peptide sequences?

Advanced Research Focus

Racemization risks arise during coupling in Solid-Phase Peptide Synthesis (SPPS). Mitigation strategies include:

- Activation Reagents : Use HOBt/DIC or Oxyma Pure with DIC, which minimize epimerization compared to HBTU/HOBt .

- Temperature Control : Perform couplings at 0–4°C to slow base-catalyzed racemization .

- Coupling Time : Limit activation steps to 30–60 minutes to reduce exposure to basic conditions.

- Monitoring : Analyze diastereomer formation via chiral HPLC after cleavage from the resin .

Critical Insight : The heptenoic acid’s α-carbon stereochemistry is sensitive to basic environments; use low-concentration DIEA (1–2%) in SPPS .

How does the presence of the heptenoic acid moiety influence the compound's reactivity in peptide coupling reactions?

Advanced Research Focus

The heptenoic acid’s unsaturated (alkene) side chain introduces unique reactivity:

- Steric Effects : The branched structure may slow coupling efficiency in sterically hindered peptide sequences. Pre-activate the carboxyl group using pentafluorophenyl esters to improve reaction kinetics .

- Conformational Flexibility : The alkene may enhance rigidity, affecting peptide backbone dynamics. MD simulations can predict conformational impacts .

- Side-Chain Reactivity : The double bond in heptenoic acid is susceptible to oxidation; avoid strong oxidizing agents (e.g., HO) during synthesis or purification .

Comparative Data : Analogues like Fmoc-6-aminohexanoic acid show 10–15% faster coupling rates due to reduced steric hindrance .

What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Advanced Research Focus

- Acidic Conditions : Stable below pH 3 (e.g., TFA cleavage in SPPS), but prolonged exposure (>2 hours) may hydrolyze the ester linkage .

- Basic Conditions : Deprotection occurs at pH >9 (e.g., 20% piperidine in DMF), but the heptenoic acid’s alkene may undergo base-catalyzed isomerization .

- Thermal Stability : Decomposes above 80°C; store at –20°C under inert gas to prevent oxidation of the alkene .

Methodological Note : Use argon or nitrogen blankets during storage and synthesis to preserve the double bond .

How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

Advanced Research Focus

Discrepancies arise from solvent polarity and pH:

- Polar Solvents : Soluble in DMF, DMSO, and 1% acetic acid (≥10 mg/mL) but insoluble in water or ethyl acetate .

- pH-Dependent Solubility : Protonation of the carboxyl group at low pH (e.g., 1% acetic acid) enhances solubility, while neutral pH induces precipitation .

- Co-Solvent Systems : Use DMF/water (4:1) or THF/DCM (1:1) for homogeneous reaction conditions .

Validation : Conduct dynamic light scattering (DLS) to assess aggregation in aqueous buffers.

What comparative advantages does this compound offer over similar Fmoc-protected amino acids in peptide design?

Q. Advanced Research Focus

- Structural Uniqueness : The heptenoic acid’s alkene enables post-synthetic modifications (e.g., thiol-ene click chemistry) for bioconjugation .

- Backbone Flexibility : Longer chain length compared to Fmoc-aminocaproic acid enhances peptide helicity in structural studies .

- Biological Compatibility : Lower cytotoxicity than Fmoc-phenylalanine derivatives in cell-penetrating peptide assays .

Limitations : Higher molecular weight may reduce permeability in some assays; optimize using shorter PEG spacers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.